molecular formula C19H29N3 B11625882 1-Butyl-3-[(3-methylbutyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-Butyl-3-[(3-methylbutyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11625882
M. Wt: 299.5 g/mol
InChI Key: FGPFOCFVBSMBHK-UHFFFAOYSA-N
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Description

1-Butyl-3-[(3-methylbutyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-[(3-methylbutyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-[(3-methylbutyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1-Butyl-3-[(3-methylbutyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Butyl-3-[(3-methylbutyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-[(3-methylbutyl)amino]-5,6,7,8-tetrahydroisoquinoline
  • 1-Butyl-3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
  • 3-[(3-Methylbutyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Uniqueness

1-Butyl-3-[(3-methylbutyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its specific combination of functional groups and its tetrahydroisoquinoline core. This structure provides distinct chemical and biological properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H29N3

Molecular Weight

299.5 g/mol

IUPAC Name

1-butyl-3-(3-methylbutylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C19H29N3/c1-4-5-10-18-16-9-7-6-8-15(16)17(13-20)19(22-18)21-12-11-14(2)3/h14H,4-12H2,1-3H3,(H,21,22)

InChI Key

FGPFOCFVBSMBHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C2=C1CCCC2)C#N)NCCC(C)C

Origin of Product

United States

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